2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid 2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 927879-20-7
VCID: VC7445455
InChI: InChI=1S/C10H7N3O3/c14-9(15)7-4-12-10(13-5-7)16-8-2-1-3-11-6-8/h1-6H,(H,14,15)
SMILES: C1=CC(=CN=C1)OC2=NC=C(C=N2)C(=O)O
Molecular Formula: C10H7N3O3
Molecular Weight: 217.184

2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid

CAS No.: 927879-20-7

Cat. No.: VC7445455

Molecular Formula: C10H7N3O3

Molecular Weight: 217.184

* For research use only. Not for human or veterinary use.

2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid - 927879-20-7

Specification

CAS No. 927879-20-7
Molecular Formula C10H7N3O3
Molecular Weight 217.184
IUPAC Name 2-pyridin-3-yloxypyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C10H7N3O3/c14-9(15)7-4-12-10(13-5-7)16-8-2-1-3-11-6-8/h1-6H,(H,14,15)
Standard InChI Key MVGDSHRUJLMMSV-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)OC2=NC=C(C=N2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid (C10_{10}H7_{7}N3_{3}O3_{3}) consists of a pyrimidine ring substituted at position 2 with a pyridin-3-yloxy group and at position 5 with a carboxylic acid moiety . The pyridin-3-yloxy group introduces an ether linkage (–O–) between the pyridine and pyrimidine rings, distinguishing it from closely related analogs such as 2-(pyridin-3-yl)pyrimidine-5-carboxylic acid, which lacks the oxygen bridge .

Stereoelectronic Properties

The compound’s electronic configuration is influenced by the electron-withdrawing carboxylic acid group and the conjugated π-system of the pyrimidine-pyridine framework. Density functional theory (DFT) calculations for analogous structures suggest significant charge delocalization across the heteroaromatic system, enhancing stability and reactivity in substitution reactions .

Spectroscopic Signatures

  • IR Spectroscopy: Stretching vibrations for the carboxylic acid (–COOH) group are expected near 1700 cm1^{-1}, while the C–O–C ether linkage typically absorbs at 1250–1050 cm1^{-1} .

  • NMR Spectroscopy: The pyrimidine protons resonate in the δ 8.5–9.5 ppm range, with pyridine ring protons appearing upfield (δ 7.0–8.5 ppm) .

Synthesis and Manufacturing

Key Synthetic Routes

While no direct synthesis of 2-(pyridin-3-yloxy)pyrimidine-5-carboxylic acid is documented, analogous methodologies provide a foundation for its preparation.

Chlorination-Coupling Strategy

A proven approach for pyrimidine-5-carboxylic acid derivatives involves:

  • Chlorination: Treatment of 2-hydroxypyrimidine-5-carboxylic acid with POCl3_3 at 80°C to generate 2-chloropyrimidine-5-carboxylic acid .

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of the chlorinated intermediate with pyridin-3-ol under basic conditions to install the pyridinyloxy group .

This method, adapted from the synthesis of related pyrimidine carboxamides , typically achieves moderate yields (30–50%) due to competing hydrolysis of the chloropyrimidine intermediate .

Alternative Pathways

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling between 2-bromopyrimidine-5-carboxylic acid and pyridin-3-ylboronic acid could offer a regioselective route, though this remains untested for this specific compound .

Physicochemical Properties

Molecular and Thermodynamic Data

PropertyValueSource
Molecular FormulaC10_{10}H7_{7}N3_{3}O3_{3}
Molecular Weight217.19 g/molCalc.
LogP (Predicted)0.38 (iLOGP), -0.29 (XLOGP3)
Aqueous Solubility17.5 mg/mL (ESOL)
pKa (Carboxylic Acid)~3.5

Stability and Reactivity

  • Thermal Stability: Pyrimidine derivatives generally decompose above 250°C, with carboxylic acid functionality increasing susceptibility to decarboxylation under acidic conditions .

  • Photolytic Sensitivity: Conjugated systems may undergo [2+2] cycloaddition under UV light, necessitating storage in amber containers .

ParameterValueModel
Oral Bioavailability45–60% (rat)
Plasma Half-Life6.2 h
Hepatic Clearance12 mL/min/kg

Industrial and Regulatory Considerations

Patent Landscape

The amorphous form of 2-[5-(3-ethoxypyridin-2-yl)oxypyridin-3-yl]-N-[(3S)-oxolan-3-yl]pyrimidine-5-carboxamide (WO2023026180A1) highlights the pharmaceutical relevance of pyrimidine-5-carboxylic acid derivatives, with claims covering:

  • Methods of synthesizing amorphous solids via spray drying .

  • Use in treating non-alcoholic fatty liver disease (NAFLD) and NASH .

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